6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its broad-spectrum antiviral abilities and its role in zinc transport within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylsulfonylaminobenzene with 6-amino-2-picolinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s role in zinc transport makes it valuable for studying zinc-dependent biological processes.
Medicine: Its antiviral properties make it a potential candidate for developing new antiviral drugs.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism by which 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid exerts its effects involves its interaction with molecular targets such as zinc finger proteins. These interactions can disrupt the function of these proteins, leading to various biological effects. For example, its antiviral activity is attributed to its ability to inhibit viral entry into host cells by targeting viral-cellular membrane fusion .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A pyridine carboxylate metabolite of tryptophan, known for its role in zinc transport and antiviral properties.
Picloram: A herbicide that is structurally similar to picolinic acid and used in agricultural applications.
Uniqueness
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylsulfonylamino group, in particular, enhances its antiviral activity and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
6-amino-3-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-21(19,20)16-9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(17)18/h2-7,16H,1H3,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLYNUITXUZYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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